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For researchers, scientists, and drug development professionals, understanding the selectivity

of a kinase inhibitor is paramount. This guide provides a comparative analysis of iHCK-37, a

potent inhibitor of Hematopoietic Cell Kinase (HCK), against other members of the Src family of

kinases. While detailed head-to-head inhibitory data against all Src family members is not

extensively published, this document compiles the available information on iHCK-37's potency

and its observed effects, offering insights into its selectivity.

iHCK-37 (also known as ASN05260065) has emerged as a valuable tool for studying the

function of HCK, a non-receptor tyrosine kinase predominantly expressed in hematopoietic

cells and implicated in various hematological malignancies and inflammatory responses.

Potency against HCK
iHCK-37 is a highly potent inhibitor of HCK, with a reported Ki value of 0.22 μM.[1][2] This

potent inhibition of HCK leads to the suppression of downstream signaling pathways, including

the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[3]

[4][5]

Selectivity Profile of iHCK-37
A comprehensive public dataset detailing the inhibitory activity (IC50 or Ki values) of iHCK-37
against a full panel of Src family kinases (Src, Lck, Lyn, Fyn, Yes, Fgr, and Blk) is not readily

available in the reviewed literature. The primary focus of existing research has been on the
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functional consequences of HCK inhibition by iHCK-37 in cellular and in vivo models of

leukemia.[3]

However, the consistent description of iHCK-37 as a "specific" and "selective" HCK inhibitor in

multiple studies suggests a favorable selectivity profile with significantly higher potency for HCK

over other kinases.[1][2][4][5] This implied selectivity is a critical attribute, as off-target inhibition

of other Src family kinases can lead to unintended cellular effects and potential toxicities.

Comparison with Other Src Family Kinase Inhibitors
To provide context, it is useful to consider the selectivity profiles of other well-characterized Src

family kinase inhibitors. Many inhibitors exhibit activity across multiple family members due to

the high degree of conservation in their ATP-binding sites. For instance, dasatinib is a potent

inhibitor of both Src and ABL kinases. The development of highly selective inhibitors for

individual Src family members remains a significant challenge in drug discovery.

Experimental Data Summary
The following table summarizes the available quantitative data for iHCK-37's biological activity.

Target Parameter Value Reference

HCK Ki 0.22 μM [1][2]

Signaling Pathway of Src Family Kinases
Src family kinases are key regulators of a multitude of cellular processes. They are typically

activated by various cell surface receptors, including receptor tyrosine kinases, G-protein

coupled receptors, and integrins. Once activated, they phosphorylate downstream substrates,

initiating signaling cascades that control cell growth, differentiation, survival, and migration.

HCK, in particular, plays a significant role in myeloid cell function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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